molecular formula C26H31NO6S B011468 Fmoc-Cys(tert-butoxycarnylpropyl)-OH CAS No. 102971-73-3

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Cat. No. B011468
M. Wt: 485.6 g/mol
InChI Key: YUHBERDYPBZPQD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of Fmoc-Cys derivatives involves the reaction of S-4-methoxytrityl cysteine with Fmoc-OSu, leading to the formation of Fmoc-Cys(Mmt)-OH. This compound is noted for its acid sensitivity compared to Fmoc-Cys(Trt)-OH, with the S-Mmt-function being more acid labile (Barlos et al., 2009).
  • Another synthesis approach includes the preparation of several Nalpha-9-fluorenylmethyloxycarbonylamino acids and derivatives with tert.-butyl type side-chain protection, demonstrating the versatility of the Fmoc group in peptide synthesis (Chang et al., 2009).

Molecular Structure Analysis

  • The molecular structure of Fmoc-Cys derivatives is characterized by the presence of the Fmoc group and various protective groups on the cysteine residue. The structure has been studied through methods like X-ray crystallography, as seen in the synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine (Liu et al., 2002).

Chemical Reactions and Properties

  • Fmoc-Cys derivatives are reactive under certain conditions, particularly with acid. The Fmoc group can be removed by various amines, depending on the base strength and steric hindrance, which is critical in the synthesis of peptides (Chang et al., 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHBERDYPBZPQD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.